![molecular formula C19H17ClN2O3S B2996007 N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide CAS No. 301176-47-6](/img/structure/B2996007.png)
N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide” is a compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives often starts from 4-chlorobenzoic acid. The process involves several steps, including esterification, hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final product .Molecular Structure Analysis
The molecular structure of thiazole derivatives, including “N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide”, is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution . These reactions are crucial in the synthesis of various thiazole derivatives.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .科学的研究の応用
Synthesis and Structural Analysis
Research on compounds similar to N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide often involves their synthesis and structural analysis. For example, a study detailed the synthesis of a novel compound through a series of reactions, highlighting the use of NMR techniques for structural determination. This process helps in understanding the compound's chemical behavior and potential applications in further medicinal chemistry research (Li Ying-jun, 2012).
Anticancer Activity
Several studies have synthesized and evaluated derivatives for their potential anticancer activity. One such research synthesized benzophenone-thiazole derivatives and assessed their in vitro and in vivo antiproliferative effects through VEGF-A inhibition, indicating their promise as anticancer agents (T. Prashanth et al., 2014).
Antimicrobial and Antitumor Activities
The synthesis of novel derivatives and their evaluation for antimicrobial and antitumor activities is a significant research area. A study produced derivatives that exhibited notable antitumor activity against various cancer cell lines, underscoring the therapeutic potential of such compounds in cancer treatment (L. Yurttaş et al., 2015).
Antioxidant and Anti-inflammatory Properties
Research also extends to evaluating the antioxidant and anti-inflammatory properties of synthesized compounds. One study developed derivatives that showed both antioxidant and anti-inflammatory activities, suggesting their use in treating related disorders (Satish Koppireddi et al., 2013).
Enzyme Inhibition
Another area of application is the synthesis of compounds for enzyme inhibition, which has therapeutic implications in various diseases. For instance, derivatives were synthesized for xanthine oxidase inhibition, demonstrating potential in treating conditions related to oxidative stress (V. Lakshmi Ranganatha et al., 2014).
将来の方向性
The future directions for the research on “N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include in-depth studies on their mechanisms of action, optimization of their synthesis processes, and evaluation of their safety profiles .
特性
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-4-2-3-5-17(16)25-12-18(23)22-19-21-11-15(26-19)10-13-6-8-14(20)9-7-13/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBSLRHRNJKOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)
![1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2995925.png)
![tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2995927.png)

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)
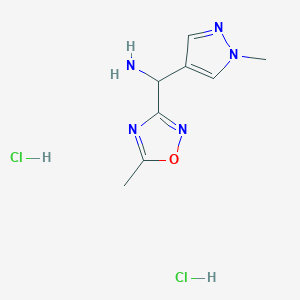

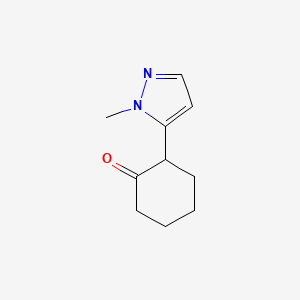
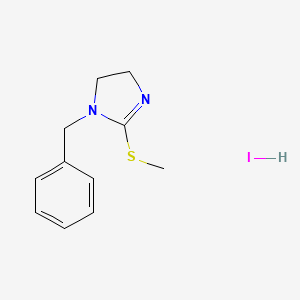

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)
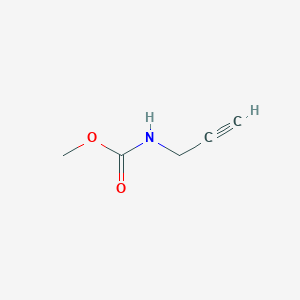
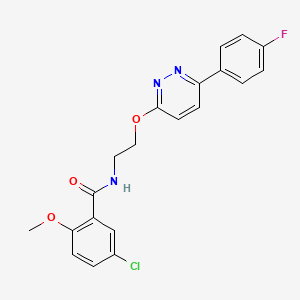
![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)